CSN5i-3

Description

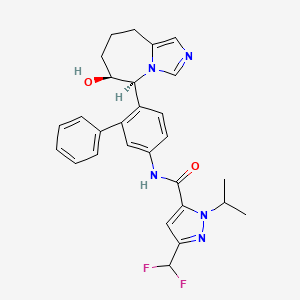

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-N-[4-[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNKHJQLDMGQFM-UIOOFZCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@H]3[C@H](CCCC4=CN=CN34)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to CSN5i-3: A Potent Inhibitor of the COP9 Signalosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

The COP9 signalosome (CSN), a crucial regulator of the ubiquitin-proteasome system, plays a pivotal role in cellular homeostasis by controlling the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. The catalytic heart of the CSN is the CSN5 subunit, which is responsible for the deneddylation of CRLs, a key step in their regulatory cycle. CSN5i-3 has emerged as a potent and selective small molecule inhibitor of CSN5, offering a powerful tool to probe the function of the CSN and a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction to the COP9 Signalosome and CSN5

The COP9 signalosome is an evolutionarily conserved multiprotein complex that governs the activity of the estimated 200-plus human Cullin-RING E3 ubiquitin ligases.[1] CRLs are responsible for targeting a vast array of proteins for proteasomal degradation, thereby regulating critical cellular processes such as cell cycle progression, DNA repair, and signal transduction.

The activity of CRLs is tightly regulated by a cycle of neddylation and deneddylation. Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, activates the CRL. Conversely, deneddylation, the removal of NEDD8, is catalyzed by the CSN complex and leads to the inactivation or remodeling of the CRL. The catalytic activity of the CSN resides in its fifth subunit, CSN5 (also known as JAB1), a metalloprotease of the JAMM/MPN+ family.[1] By controlling the neddylation status of CRLs, the CSN fine-tunes their activity and substrate specificity.

This compound: A Selective Inhibitor of CSN5

This compound is a potent and selective, orally available small molecule inhibitor of the CSN5 subunit of the COP9 signalosome.[2] It serves as a critical tool for investigating the physiological roles of the CSN-CRL axis and holds significant potential as an anti-cancer therapeutic.

Mechanism of Action: Uncompetitive Inhibition and the "Orthosteric Molecular Glue" Model

This compound exhibits an uncompetitive mode of inhibition with respect to the NEDD8-conjugated cullin substrate.[3] This means that this compound preferentially binds to the enzyme-substrate complex (CSN-NEDD8-CRL).

Recent structural and biochemical studies have elucidated a novel mechanism of action for this compound, terming it an "orthosteric molecular glue." this compound binds to the active site of CSN5, but its inhibitory potency is dramatically enhanced in the presence of the NEDD8-conjugated substrate. The inhibitor stabilizes the interaction between CSN5 and NEDD8, effectively trapping the CRL in a neddylated and inactive state. This ternary complex formation is a key feature of its potent inhibitory activity.

Quantitative Data

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays.

| Parameter | Value | Assay System | Reference |

| IC50 | 5.8 nM | In vitro deneddylation of NEDD8-modified CRLs | [4] |

| IC50 | ~5.4 nM | In vitro deneddylation of purified NEDD8–CRL4 | [3] |

| IC50 | 16 nM - 26 nM | Cancer cell line viability (3-day treatment) | |

| EC50 | ~50 nM | Deneddylation of all cullins in K562 and 293T cells (4-hour treatment) | [3] |

Cellular Effects of this compound

By inhibiting CSN5, this compound induces the hyperneddylation of cullins, leading to a cascade of downstream cellular consequences.

Inactivation of CRLs and Degradation of Substrate Receptor Modules

The sustained neddylated state of CRLs induced by this compound leads to the auto-ubiquitination and subsequent proteasomal degradation of a subset of their substrate receptor modules (SRMs).[5][6] This effectively inactivates these specific CRLs. For example, treatment with this compound has been shown to decrease the levels of the F-box protein Skp2, the substrate receptor for the SCFSkp2 CRL.[6] Other affected SRMs include Fbxo22, Fbxo30, and βTrCP.[6]

Accumulation of CRL Substrates

The inactivation of specific CRLs results in the stabilization and accumulation of their respective substrates. This is a key mechanism underlying the anti-cancer effects of this compound. Notable substrates that accumulate upon this compound treatment include the cyclin-dependent kinase inhibitors p21 and p27 (substrates of SCFSkp2), Wee1, and pIκBα (substrates of SCFβTrCP), and the transcription factor Nrf2 (a substrate of CRL3KEAP1).[6]

Cell Cycle Arrest and Apoptosis

The accumulation of cell cycle inhibitors such as p21 and p27 leads to cell cycle arrest, primarily at the S-phase.[4][7] In various cancer cell lines, prolonged treatment with this compound induces apoptosis.[7]

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of this compound Action

Experimental Workflow: In Vitro Deneddylation Assay

Detailed Experimental Protocols

In Vitro CSN5 Deneddylation Assay (Fluorescence Polarization)

This protocol is adapted from a high-throughput screening assay for CSN5 inhibitors.[8]

Materials:

-

Purified COP9 Signalosome (CSN)

-

Neddylated Cullin-RING Ligase substrate (e.g., CRL4DDB2-NEDD8) labeled with a fluorescent probe (e.g., PT22)

-

This compound

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

384-well, low-volume, black plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute into Assay Buffer.

-

Add 0.25 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 12.5 µL of CSN enzyme solution (final concentration ~150 pM) to each well.

-

Pre-incubate the plate at room temperature for 60 minutes.

-

Initiate the reaction by adding 12.5 µL of the fluorescently labeled neddylated CRL substrate (final concentration ~150 nM).

-

Immediately measure fluorescence polarization (FP) over time using a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis:

-

Plot the change in mP (millipolarization) values over time.

-

Determine the initial reaction rates (v₀) from the linear phase of the progress curves.

-

Plot the percentage of inhibition (calculated relative to the DMSO control) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTS) Assay

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well, clear-bottom, tissue culture-treated plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Quantitative Proteomics (TMT-based)

This protocol provides a general workflow for tandem mass tag (TMT)-based quantitative proteomics to identify changes in protein abundance upon this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl pH 8.0, with protease and phosphatase inhibitors

-

DTT (dithiothreitol)

-

IAA (iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

TMT labeling reagents

-

C18 solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Culture and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse the cells in Lysis Buffer.

-

Protein Digestion: Reduce disulfide bonds with DTT, alkylate cysteine residues with IAA, and digest proteins into peptides with trypsin.

-

TMT Labeling: Label the peptides from each condition with a different isobaric TMT tag according to the manufacturer's instructions.

-

Sample Pooling and Cleanup: Combine the labeled peptide samples and desalt using C18 SPE.

-

Offline Fractionation (Optional but Recommended): Fractionate the pooled peptide sample using high-pH reversed-phase HPLC to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze the peptide fractions by nano-LC-MS/MS.

-

Data Analysis: Use a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

Pooled CRISPR-Cas9 Synthetic Lethality Screen

This protocol outlines a general workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound treatment.[9]

Materials:

-

Cas9-expressing cancer cell line

-

GeCKO (Genome-scale CRISPR Knock-Out) library or other pooled sgRNA library

-

Lentivirus packaging plasmids

-

HEK293T cells for lentivirus production

-

Polybrene

-

Puromycin

-

This compound

Procedure:

-

Lentivirus Production: Produce the lentiviral sgRNA library by transfecting HEK293T cells with the library plasmids and packaging vectors.

-

Cell Transduction: Transduce the Cas9-expressing target cells with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using puromycin.

-

Screening: Split the cell population into two groups: one treated with a sub-lethal dose of this compound and the other with a vehicle control.

-

Cell Passaging: Passage the cells for several doublings, maintaining a sufficient number of cells to preserve library complexity.

-

Genomic DNA Extraction: Harvest cells from both the treated and control populations at the end of the screen and extract genomic DNA.

-

sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA.

Data Analysis:

-

Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.

-

Genes targeted by these depleted sgRNAs are considered potential synthetic lethal partners with this compound.

Conclusion

This compound is a powerful and specific inhibitor of the COP9 signalosome's catalytic subunit, CSN5. Its unique "orthosteric molecular glue" mechanism of action provides a valuable tool for dissecting the complex roles of the CSN-CRL axis in cellular regulation. The detailed quantitative data and experimental protocols provided in this guide are intended to empower researchers and drug development professionals to further explore the therapeutic potential of targeting the COP9 signalosome in cancer and other diseases. The continued investigation of this compound and similar compounds will undoubtedly shed more light on the intricate workings of the ubiquitin-proteasome system and pave the way for novel therapeutic strategies.

References

- 1. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. E3-Specific Degrader Discovery by Dynamic Tracing of Substrate Receptor Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

The Role of CSN5i-3 in Inhibiting Deneddylation of NEDD8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COP9 signalosome (CSN) is a critical regulator of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which play a pivotal role in protein degradation and cellular homeostasis. The catalytic activity of the CSN complex, specifically the deneddylation of NEDD8 from cullin backbones, is mediated by its CSN5 subunit. Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making CSN5 a compelling target for therapeutic intervention. CSN5i-3 has emerged as a potent and selective small molecule inhibitor of CSN5. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to the NEDD8 Pathway and the Role of CSN5

The NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) pathway is a ubiquitin-like conjugation cascade essential for the activation of CRLs. The covalent attachment of NEDD8 to a cullin protein, a process termed neddylation, induces a conformational change in the CRL complex, thereby enhancing its ubiquitin ligase activity. This activation is reversible, and the removal of NEDD8, or deneddylation, is catalyzed by the CSN complex, with CSN5 being the catalytic subunit. This dynamic cycle of neddylation and deneddylation is crucial for maintaining the stability and activity of CRLs, which in turn regulate the degradation of a plethora of cellular proteins involved in key processes such as cell cycle progression, DNA repair, and signal transduction. In many cancers, the NEDD8 pathway is hyperactivated, leading to aberrant degradation of tumor suppressor proteins and promoting tumorigenesis.

This compound: A Potent and Selective Inhibitor of CSN5

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the CSN5 subunit of the COP9 signalosome.[1] By inhibiting CSN5, this compound blocks the deneddylation of CRLs, leading to their accumulation in a hyper-neddylated state.[2] This sustained neddylation paradoxically leads to the inactivation of a subset of CRLs by inducing the degradation of their substrate receptor modules (SRMs).[2][3] Consequently, the substrates of these CRLs, which often include tumor suppressor proteins like p21 and p27, are stabilized, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 505.57 g/mol | |

| Chemical Formula | C28H29F2N5O2 | |

| CAS Number | 2375740-98-8 | |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥98% | |

| Storage | Store at -20°C |

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays.

| Assay Type | Cell Line / System | IC50 / EC50 | Reference |

| In vitro Deneddylation Assay | Purified NEDD8-CRL4 | IC50 = 5.4 nM | [5] |

| In vitro Deneddylation of NEDD8-modified CRLs | Biochemical Assay | IC50 = 5.8 nM | [3] |

| Cell-based Deneddylation (all cullins) | K562 and 293T cells | EC50 ≈ 50 nM | [5][6] |

| Cell Viability | Cancer cell line (unspecified) | IC50 = 16 nM and 26 nM | [3] |

| Cell Viability | A2780 (Ovarian Cancer) | Not specified | [3] |

| Cell Viability | BT474 (Breast Cancer) | Not specified | [4] |

| Cell Viability | SKBR3 (Breast Cancer) | Not specified | [4] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct inhibition of the metalloprotease activity of CSN5. This initiates a cascade of downstream effects on the CRL-mediated protein degradation pathway.

The inhibition of CSN5 by this compound leads to the hyper-neddylation of cullins. This sustained neddylated state can trigger the auto-ubiquitination and subsequent degradation of certain substrate receptor modules (SRMs) of the CRL complex. The loss of SRMs renders the CRL inactive towards its specific substrates.

Experimental Protocols

In Vitro Deneddylation Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the COP9 signalosome.

Materials:

-

Recombinant human COP9 signalosome (CSN) complex

-

Recombinant neddylated Cullin-RING Ligase (e.g., NEDD8-Cul1/Rbx1)

-

This compound

-

Deneddylation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-Cullin and anti-NEDD8 antibodies

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in deneddylation buffer to the desired final concentrations.

-

In a 96-well plate, add the recombinant CSN complex to the deneddylation buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the CSN complex and incubate for 30 minutes at 30°C to allow for inhibitor binding.

-

Initiate the deneddylation reaction by adding the neddylated CRL substrate to each well.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the specific Cullin and NEDD8.

-

Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities for neddylated and un-neddylated cullin to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.

References

- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 4. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Chemical Profile of CSN5i-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), a key metalloprotease involved in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs). By targeting CSN5, this compound effectively blocks the deneddylation of cullins, leading to the inactivation of a subset of CRLs and subsequent degradation of their substrate recognition modules. This mechanism disrupts cellular processes critical for cancer cell proliferation and survival, such as cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent in oncology.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases, are central to this system, targeting a vast array of proteins for degradation. The activity of CRLs is tightly controlled by a cycle of neddylation and deneddylation, where the attachment and removal of the ubiquitin-like protein NEDD8 from the cullin scaffold dictates the ligase's functional state.[1]

The COP9 signalosome (CSN) is the primary enzyme responsible for the deneddylation of CRLs, with its catalytic activity residing in the CSN5 subunit.[1] Inhibition of CSN5 represents a promising therapeutic strategy to modulate CRL activity and induce anti-tumor effects. This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of CSN5.[2]

Discovery and Chemical Structure

This compound was developed through the optimization of a high-throughput screening hit.[3] Its chemical name is 3-(Difluoromethyl)-N-(6-((5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1H-pyrazole-5-carboxamide.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H29F2N5O2 | [4] |

| Molecular Weight | 505.57 g/mol | [4] |

| CAS Number | 2375740-98-8 | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | [4] |

Mechanism of Action

This compound is a potent and selective inhibitor of the CSN5 subunit of the COP9 signalosome.[4] It acts by trapping CRLs in a neddylated state, which paradoxically leads to the inactivation of a subset of these ligases. This occurs through the induced degradation of their substrate recognition modules (SRMs).[1][2] This targeted disruption of the CRL cycle has profound effects on cellular signaling pathways that are often dysregulated in cancer.

References

CSN5i-3: A Selective Inhibitor of CSN5/Jab1 for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The COP9 signalosome (CSN) subunit 5 (CSN5), also known as c-Jun activation domain-binding protein 1 (Jab1), is a critical regulator of the ubiquitin-proteasome system. It functions as the catalytic subunit of the CSN complex, responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in humans. Dysregulation of CSN5/Jab1 activity is implicated in the pathogenesis of numerous diseases, including cancer, making it an attractive therapeutic target.[1][2][3] CSN5i-3 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of CSN5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of its effects on key signaling pathways.

Introduction to CSN5/Jab1

CSN5/Jab1 is a multifunctional protein that plays a pivotal role in cellular processes such as cell cycle control, DNA damage repair, and apoptosis.[1][2] It is the catalytic heart of the eight-subunit CSN complex, which regulates the activity of CRLs by removing the ubiquitin-like protein NEDD8 from the cullin subunit.[3][4] This deneddylation process is crucial for the dynamic remodeling and activation cycle of CRLs, which in turn target a vast array of substrate proteins for proteasomal degradation.[3][4] Overexpression of CSN5/Jab1 has been observed in various cancers and is often associated with poor prognosis, highlighting its potential as a therapeutic target.[5][6]

This compound: Mechanism of Action

This compound is a selective inhibitor that targets the enzymatic activity of CSN5.[3][7] Its primary mechanism involves blocking the deneddylation of CRLs, which traps them in a neddylated and constitutively active state.[3] This prolonged neddylation leads to the autoubiquitination and subsequent degradation of a subset of CRL substrate recognition modules (SRMs).[3][8] The degradation of SRMs inactivates specific CRLs, leading to the accumulation of their respective substrate proteins. Key substrates that accumulate upon this compound treatment include the cyclin-dependent kinase inhibitors p21 and p27, which are critical regulators of cell cycle progression.[4][5][6] By stabilizing these tumor-suppressive proteins, this compound induces cell cycle arrest, primarily at the G1 phase, and promotes apoptosis in cancer cells.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CSN-mediated Cul1 deneddylation) | 5.8 nM | Biochemical Assay | [7] |

| IC50 (CSN deneddylation of NEDD8-CRL4) | ~5.4 nM | Biochemical Assay | [8][9] |

| EC50 (Cullin deneddylation) | ~50 nM | K562 and 293T cells | [8][9] |

| IC50 (Cell Viability) | 16 nM - 26 nM | Cancer Cell Line |

Table 1: In Vitro and Cellular Potency of this compound

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CSN5/Jab1 signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for evaluating its effects.

The CSN5/Jab1-CRL Signaling Pathway

Caption: The Cullin-RING Ligase (CRL) activation and substrate degradation cycle regulated by the COP9 Signalosome (CSN) and its catalytic subunit CSN5/Jab1.

Inhibition of CSN5 by this compound

Caption: this compound inhibits the CSN complex, leading to the accumulation of neddylated CRLs, degradation of SRMs, and stabilization of CRL substrates.

Experimental Workflow: Western Blot Analysis

Caption: A generalized workflow for assessing the effect of this compound on protein levels using Western blot analysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Viability (MTS) Assay

This assay is used to determine the effect of this compound on the proliferation of cancer cells.[6]

Materials:

-

Breast cancer cell lines (e.g., BT474, SKBR3)[6]

-

Appropriate cell culture medium and supplements

-

96-well plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed breast cancer cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 2 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins following this compound treatment.[4][5][9]

Materials:

-

Cancer cell lines (e.g., K562, HCT116, ALCL cell lines)[4][5][9]

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CSN5, anti-p21, anti-p27, anti-Cul1, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the desired concentration of this compound for the specified duration (e.g., 1 µM for 4-24 hours).[9]

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/AAD Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[5]

Materials:

-

Cancer cell lines (e.g., ALCL cell lines)[5]

-

This compound

-

Annexin V-FITC and Allophycocyanin (AAD) staining kit

-

Flow cytometer

Protocol:

-

Treat cells with this compound at various concentrations.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and AAD to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure changes in gene expression levels upon this compound treatment.[5]

Materials:

-

Cancer cell lines (e.g., ALCL cell lines)[5]

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers (e.g., for IFN-β, CXCL10, STING, GAPDH)[5]

-

Real-time PCR system

Protocol:

-

Treat cells with this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform real-time PCR using gene-specific primers and a housekeeping gene for normalization (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the complex biology of the CSN and CRL pathways. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic.[3][6] This guide provides a foundational understanding of this compound and detailed protocols to facilitate its use in a research setting. Further investigation into the full range of CRLs and cellular processes affected by this compound will continue to uncover its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

The Effect of CSN5i-3 on Substrate Receptor Module Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of proteins, playing a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and DNA repair. Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases within the UPS, responsible for recognizing and targeting specific substrates for ubiquitination and subsequent degradation by the proteasome.[1][2]

The activity of CRLs is dynamically regulated by a cycle of neddylation and deneddylation. Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold, activates the CRL complex.[3] Conversely, deneddylation, the removal of NEDD8, is catalyzed by the COP9 Signalosome (CSN), an eight-subunit protein complex.[1][3] The catalytic heart of the CSN is the CSN5 subunit (also known as Jab1).[1][4] This regulatory cycle is crucial for exchanging substrate receptor modules (SRMs) and maintaining the stability and function of the CRL network.[5][6]

CSN5i-3 is a potent, selective, and orally available small molecule inhibitor of the CSN5 isopeptidase.[1] By inhibiting CSN5, this compound blocks the deneddylation of cullins, trapping CRLs in a hyper-neddylated and constitutively active state.[1][7] Paradoxically, this sustained activation leads to the inactivation of a subset of CRLs through the autoubiquitination and proteasomal degradation of their specific substrate recognition modules.[1][2][7] This guide provides an in-depth examination of the mechanism of this compound, quantitative data on its effects, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action

This compound acts as an uncompetitive inhibitor of the COP9 signalosome.[6][8] Its primary mechanism involves the following steps:

-

Inhibition of Deneddylation : this compound directly inhibits the catalytic activity of CSN5, preventing the removal of NEDD8 from the cullin subunit of CRL complexes.[1][7]

-

Hyper-neddylation of Cullins : This inhibition leads to the accumulation of cullins in their neddylated form.[8][9][10]

-

Autoubiquitination and Degradation of SRMs : The constitutively neddylated state of a CRL promotes its own autoubiquitination, specifically targeting the labile substrate receptor module for degradation by the proteasome.[1][6] This is a key distinction from neddylation inhibitors like MLN4924 (pevonedistat), which prevent CRL activation altogether.[6]

-

CRL Inactivation and Substrate Stabilization : The degradation of the SRM effectively inactivates the specific CRL, leading to the accumulation and stabilization of its cognate substrates.[5][6] For example, inhibition by this compound leads to the degradation of the SRM SKP2, which in turn stabilizes CRL substrates like p21 and p27.[5]

This targeted degradation of SRMs is selective, meaning this compound inactivates only a subset of CRLs, leading to differential effects on various cell lines and cellular processes.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings regarding the activity and effects of this compound.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Line / System | Comments | Source |

| IC₅₀ (CSN Deneddylation) | 5.8 nM | Biochemical Enzyme Assay | In vitro inhibition of NEDD8-modified CRL deneddylation. | [7] |

| IC₅₀ (CSN Deneddylation) | ~5.4 nM | Purified NEDD8-CRL4 | In vitro deneddylation reaction. | [6][8] |

| EC₅₀ (Cullin Deneddylation) | ~50 nM | K562 and 293T cells | Half-maximal effective concentration for preventing deneddylation of all tested cullins in cells. | [8] |

| IC₅₀ (Cell Viability) | 16 - 26 nM | Cancer Cell Line | Concentration-dependent effects after 3 days of treatment. | [7] |

Table 2: Summary of Proteomic Changes Induced by this compound

Quantitative proteomic analysis in K562 cells treated with 1 µM this compound revealed significant changes in the proteome over 24 hours.[6]

| Protein Category | Regulation | Key Examples | Implication | Source |

| CRL Substrate Receptors & Adaptors | Downregulated | DDB1, SKP1, FBXO9, DCAF11, DTL | Degradation of the SRM and adaptor proteins, leading to CRL inactivation. | [6][8] |

| CSN Subunits | Downregulated | COPS2, COPS3, COPS4, COPS5, COPS7A | This compound treatment leads to the destabilization of the CSN complex itself. | [6][8] |

| Ubiquitin E2 Enzymes for CRLs | Downregulated | UBE2D3, UBE2G1 | Suggests a broader impact on the ubiquitin conjugation machinery. | [8] |

| Known CRL Substrates | Upregulated | CDT1, p21, p27, GMNN, WEE1 | Stabilization of proteins that are normally targeted for degradation by CRLs. | [5][6][8] |

Signaling and Experimental Workflow Diagrams

CRL Neddylation-Deneddylation Cycle

Caption: The CRL cycle of neddylation and deneddylation, showing inhibition by this compound.

This compound Induced SRM Degradation Pathway

Caption: Logical flow from this compound inhibition to substrate receptor module (SRM) degradation.

Experimental Workflow for Protein Analysis

Caption: Workflow for analyzing protein level changes after this compound treatment.

Experimental Protocols

Western Blotting for Cullin Neddylation and SRM Levels

This protocol is used to assess the neddylation status of cullins and the protein levels of SRMs and their substrates following this compound treatment.

A. Cell Lysis

-

Culture cells (e.g., K562, HCT116) to 70-80% confluency.[5][8]

-

Treat cells with the desired concentration of this compound (e.g., 100 nM to 1 µM) or vehicle control (DMSO) for the specified time (e.g., 2, 4, 8, or 24 hours).[6][7][8]

-

Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[11]

-

Add ice-cold 1X cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate and incubate on ice for 5 minutes.[11][12]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

-

Sonicate the lysate on ice (e.g., three 5-second pulses) to shear DNA and reduce viscosity.[11]

-

Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[11]

-

Transfer the supernatant (protein lysate) to a new, pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

B. SDS-PAGE and Immunoblotting

-

Prepare protein samples by mixing the lysate with 3X or 4X SDS sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

-

Heat the samples at 95-100°C for 5 minutes.[11]

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel (polyacrylamide percentage dependent on target protein size).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-CUL1, anti-SKP2, anti-p27, anti-GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The neddylated cullin will appear as a higher molecular weight band (~8 kDa shift) compared to the unneddylated form.

Immunoprecipitation (IP) for CRL Complex Analysis

This protocol can be adapted to study the association of components within a CRL complex following this compound treatment.

-

Prepare cell lysates as described in the Western Blotting protocol (Section A, steps 1-8), using a non-denaturing IP lysis buffer.[11][12]

-

Pre-clear the lysate by incubating it with Protein A/G magnetic beads for 30-60 minutes at 4°C on a rotator. This step reduces non-specific binding.[11]

-

Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

-

Add the primary antibody specific to a CRL component (e.g., anti-CUL4A) to the pre-cleared lysate (typically 1-5 µg of antibody per 500-1000 µg of lysate).[11]

-

Incubate overnight at 4°C with gentle rotation to form the immunocomplex.[11]

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with rotation to capture the immunocomplex.

-

Pellet the beads using a magnetic separation rack and discard the supernatant.[11]

-

Wash the beads five times with 500 µL of cold lysis buffer to remove non-specifically bound proteins.[11]

-

After the final wash, elute the bound proteins by resuspending the beads in 20-40 µL of 1X SDS sample buffer and heating at 95-100°C for 5 minutes.[11]

-

Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.

-

Analyze the eluate by Western Blotting as described above to detect co-precipitated proteins.

Cell Viability Assay (MTT/MTS-based)

This protocol measures cell metabolic activity as an indicator of cell viability or proliferation after treatment with this compound.[13][14]

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) and a vehicle control (DMSO). Include wells with media only as a background control.

-

Incubate the plate for the desired duration (e.g., 72 hours).[7]

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions (e.g., 10 µL per 100 µL of media).[14]

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.[14]

-

If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[14] This step is not required for MTS, XTT, or WST-1 assays, which produce a soluble product.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the results to determine the IC₅₀ value.

Quantitative Proteomics Workflow (TMT-based)

This workflow provides a global, unbiased view of protein expression changes induced by this compound.[6]

-

Sample Preparation : Treat cells with this compound or vehicle control for various time points (e.g., 2, 8, 24 hours), then harvest and lyse the cells as previously described.[6]

-

Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

Isobaric Labeling : Label the peptides from each condition and time point with a different tandem mass tag (TMT) reagent. TMT labeling allows for the multiplexing (combining) of multiple samples for simultaneous analysis.[6]

-

Fractionation : Combine the labeled peptide samples and fractionate them using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity.

-

LC-MS/MS Analysis : Analyze each fraction using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate and fragment the peptide ions.

-

Data Analysis : Use specialized software to identify the peptides from the fragmentation spectra and quantify the relative abundance of each peptide across the different samples based on the signal from the TMT reporter ions.

-

Bioinformatics : Perform statistical analysis to identify proteins that are significantly up- or downregulated. Further analysis, such as gene ontology (GO) enrichment, can reveal the biological processes most affected by the treatment.[8]

Conclusion

This compound is a powerful chemical probe for dissecting the complex regulation of the Cullin-RING ligase network. Its mechanism of action—inducing the autoubiquitination and subsequent degradation of substrate receptor modules by locking CRLs in a neddylated state—provides a unique strategy for inactivating specific CRLs.[1] This contrasts with neddylation inhibitors that cause a global shutdown of CRL activity. The quantitative proteomic and biochemical data clearly demonstrate a this compound-dependent decrease in multiple CRL components and a corresponding increase in CRL substrates.[6] The detailed protocols and workflows provided in this guide offer a robust framework for researchers to investigate the nuanced effects of CSN5 inhibition in various biological contexts, furthering our understanding of the UPS and paving the way for potential therapeutic applications in diseases like cancer.[1][2]

References

- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deciphering the role of neddylation in tumor microenvironment modulation: common outcome of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. rndsystems.com [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 12. Immunoprecipitation [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of CSN5i-3 on Cell Cycle Progression and Apoptosis: A Technical Guide

Executive Summary: CSN5i-3 is a potent and selective small molecule inhibitor of the COP9 Signalosome (CSN) subunit 5, also known as Jab1. The CSN complex plays a crucial role in regulating the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which are master regulators of the stability of numerous proteins involved in cell cycle control and apoptosis. By inhibiting the deneddylating activity of CSN5, this compound traps CRLs in a hyperneddylated and often inactive state, leading to the accumulation of key CRL substrates. This disruption of cellular protein homeostasis results in potent anti-proliferative and pro-apoptotic effects in various cancer cell models. This document provides a detailed overview of the mechanisms through which this compound modulates cell cycle progression and induces apoptosis, summarizes key quantitative data, and outlines standard experimental protocols for its study.

Introduction to the COP9 Signalosome (CSN) and CSN5

The COP9 Signalosome is an evolutionarily conserved, multi-subunit protein complex that functions as a central regulator of the ubiquitin-proteasome system.[1] A primary function of the CSN is to deconjugate the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs.[1] This deneddylation is essential for the proper cycling and activity of CRLs, which target a vast array of substrate proteins for degradation.[1]

The catalytic core of the CSN is the CSN5 subunit.[1] CSN5/Jab1 is frequently overexpressed in various cancers and is associated with poor prognosis.[2] Its central role in controlling the stability of numerous oncoproteins and tumor suppressors makes it a compelling therapeutic target. This compound was developed as a selective, orally available inhibitor of CSN5, providing a powerful tool to probe the function of the CSN and for potential anti-cancer therapy.[1]

Mechanism of Action of this compound

This compound directly inhibits the isopeptidase activity of the CSN5 subunit. This action prevents the removal of NEDD8 from cullin proteins. The consequence is the accumulation of CRLs in a neddylated state.[3] While neddylation is initially activating for CRLs, the inability to cycle between neddylated and deneddylated states, as induced by this compound, leads to the autoubiquitination and degradation of certain substrate receptor modules (SRMs).[1] This ultimately inactivates a subset of CRLs, leading to the stabilization and accumulation of their specific substrates, many of which are critical regulators of the cell cycle and apoptosis.[2][3]

Impact on Cell Cycle Progression

This compound has been shown to induce cell cycle arrest at different phases, primarily G1 and G2/M, in a cell-type-dependent manner. This is a direct consequence of the stabilization of key cell cycle regulators.

G1 Phase Arrest

In several cancer cell lines, including breast and anaplastic large cell lymphoma (ALCL), this compound treatment leads to a significant arrest in the G1 phase of the cell cycle.[2][4] This arrest is mechanistically linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors.[4] Specifically, proteins like p21, p27, and p57 are known substrates of CRL complexes (e.g., SCF-Skp2).[3][4] Inhibition of CSN5 by this compound prevents the degradation of these CDK inhibitors, allowing them to accumulate and inhibit the activity of Cyclin-CDK complexes (like Cyclin E-CDK2) that are essential for the G1/S transition.[3][5]

G2/M Phase Arrest and DNA Rereplication

In other cellular contexts, such as in K562 leukemia cells, treatment with this compound results in an accumulation of cells in the G2/M phase.[6] Prolonged treatment can even lead to DNA rereplication, where cells contain more than 4N DNA content.[6] This phenotype is linked to the disruption of pathways that control DNA replication licensing.[6] A key protein in this process is Geminin, an inhibitor of the replication licensing factor Cdt1.[7] The stability of Geminin is regulated by the Anaphase-Promoting Complex (APC/C). The activity of APC/C is, in turn, regulated by CRL complexes. This compound treatment can lead to the degradation of SCF-FBXO5, which results in the premature activation of APC/C and subsequent degradation of its substrates, including Geminin.[6] Loss of Geminin in G2 allows for the re-licensing of replication origins and can trigger a G2 arrest via a Chk1-dependent checkpoint.[6][8][9]

Quantitative Data Summary: Cell Cycle Distribution

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Source |

| Breast Cancer (BT474, SKBR3) | Control | Baseline | Baseline | Baseline | [2] |

| This compound | Increased | Decreased | No significant change | [2] | |

| Leukemia (K562) | Control (24h) | ~45 | ~40 | ~15 | [6] |

| 1 µM this compound (24h) | ~30 | ~35 | ~35 | [6] | |

| 1 µM this compound (72h) | Decreased | Decreased | Accumulation & >4N DNA | [6] | |

| Ovarian Cancer (A2780) | This compound | Not specified | Arrest at S-phase | Not specified |

Note: Specific percentage values are not always available in the literature; trends are indicated where applicable.

Induction of Apoptosis

Inhibition of CSN5 with this compound is a potent inducer of apoptosis in a wide range of cancer cells.[2] This effect is often observed concurrently with cell cycle arrest.

Apoptotic Pathways and Markers

The induction of apoptosis by this compound is confirmed by several hallmark indicators of programmed cell death. A key marker observed is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[2] Studies have also utilized Annexin V/Propidium Iodide (PI) or Annexin V/AAD staining to quantify apoptotic cells.[4] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, an early event in apoptosis, while PI or AAD enters cells with compromised membrane integrity, marking late apoptotic or necrotic cells.[10][11] In some cell types, a slight increase in apoptosis of 10-15% has been noted.[4]

References

- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulation of COP9 signalosome subunits differentially affects the CSN complex and target protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Geminin deploys multiple mechanisms to regulate Cdt1 before cell division thus ensuring the proper execution of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Re-replication induced by geminin depletion occurs from G2 and is enhanced by checkpoint activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Geminin deficiency causes a Chk1-dependent G2 arrest in Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of CSN5i-3 in Cancer Cell Lines: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COP9 signalosome (CSN), and specifically its catalytic subunit CSN5 (also known as Jab1), has emerged as a critical regulator of the ubiquitin-proteasome system. Its dysregulation is frequently associated with the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of CSN5.[1][3][4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its multifaceted effects on various cancer cell lines, and standardized protocols for its investigation. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of CSN5 inhibition.

Mechanism of Action of this compound

This compound exerts its anticancer effects by targeting a crucial regulatory node in the ubiquitin-proteasome system: the Cullin-RING E3 ubiquitin ligases (CRLs). CRLs are the largest family of E3 ligases and are responsible for targeting a vast number of proteins for degradation, including key regulators of the cell cycle and apoptosis.[1][3]

The activity of CRLs is controlled by a cyclical process involving the attachment and removal of a ubiquitin-like protein called NEDD8, a process termed neddylation and deneddylation.

-

CRL Activation: The attachment of NEDD8 (neddylation) to the cullin subunit of the CRL complex activates the ligase.

-

CSN5's Role: The CSN complex, with CSN5 as its catalytic core, removes NEDD8 (deneddylation). This deneddylation is essential for recycling the CRL, allowing it to exchange its substrate recognition module (SRM) and target new substrates.[1][3]

-

This compound Inhibition: this compound potently and selectively inhibits the deneddylase activity of CSN5.[4][6] This action traps CRLs in a permanently neddylated and active state.[1][3]

-

Consequence of Inhibition: The sustained neddylation leads to the auto-ubiquitination and subsequent degradation of the CRL's own SRM.[1][3] With the SRM destroyed, the CRL is inactivated. This leads to the accumulation of tumor-suppressive proteins that would normally be targeted for degradation, such as the cell cycle inhibitors p21 and p27.[2][7][8]

This compound is characterized as an uncompetitive inhibitor of the COP9 Signalosome, with an IC50 of approximately 5.4 nM in biochemical deneddylation assays.[9]

Caption: Mechanism of this compound action on the CRL cycle.

Quantitative Data on this compound's Effects

This compound demonstrates potent activity across a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Context / Cell Line | Reference |

| IC50 (Deneddylation) | 5.8 nM | Biochemical assay inhibiting deneddylation of NEDD8-modified CRLs. | [4][6] |

| IC50 (Cell Viability) | 16 nM | Cancer cell line (Bio-Techne batch). | [6] |

| IC50 (Cell Viability) | 26 nM | Cancer cell line (Novartis batch). | [6] |

| EC50 (Cullin Deneddylation) | ~50 nM | K562 and 293T cells. | [10] |

Table 2: Summary of Cellular Effects in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Cellular Effects | Reference |

| Breast Cancer | BT474, SKBR3 | Suppressed cell proliferation, induced apoptosis, G1 phase cell cycle arrest. | [2] |

| Prostate Cancer | LNCaP, C4-2, 22Rv1, PC3 | Inhibited cell proliferation, induced apoptosis (in AR+ cells), suppressed AR signaling, increased DNA damage. | [11][12] |

| Anaplastic Large Cell Lymphoma (ALCL) | 5 ALCL cell lines | Decreased cell growth, slight increase in apoptosis (10-15%), cell cycle arrest. | [8] |

| Ovarian Cancer | A2780 | Down-regulation of COPS5, S-phase cell cycle arrest. | [6] |

| Colon Carcinoma | HCT116 | Accumulation of neddylated Cul1. | [13] |

| Leukemia | K562 | G2 arrest, DNA rereplication, apoptosis. | [9] |

Table 3: Key Protein Expression Changes Induced by this compound

| Protein | Change | Function / Pathway | Cancer Type / Cell Line | Reference |

| p27 | Increased | Cell Cycle Inhibitor (Tumor Suppressor) | Breast (BT474, SKBR3), ALCL | [2][8] |

| p21 | Increased | Cell Cycle Inhibitor (Tumor Suppressor) | ALCL | [8] |

| Cleaved PARP | Increased | Apoptosis Marker | Breast (BT474, SKBR3), Prostate (AR+) | [2][12] |

| Jab1/CSN5 | Decreased | Target of this compound; Oncogene | Breast (BT474, SKBR3), ALCL | [2][8] |

| Skp2 | Decreased | Substrate Recognition Module of SCF E3 Ligase | HCT116, SU-DHL-1 xenografts | [3][7] |

| GMNN (Geminin) | Decreased | DNA Replication Inhibitor | K562 | [9] |

| Androgen Receptor (AR/AR-V7) | Decreased | Oncogenic Driver in Prostate Cancer | Prostate (C4-2, LNCaP, 22Rv1) | [12] |

| Neddylated Cullins | Increased | Direct consequence of CSN5 inhibition | HCT116, K562 | [1][9][13] |

Experimental Protocols and Workflows

Investigating this compound involves a standard set of in vitro assays to determine its effects on cell viability, cell cycle progression, apoptosis, and protein expression.

Caption: General experimental workflow for in vitro analysis.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis

Objective: To quantify changes in the expression levels of key proteins (e.g., p27, cleaved PARP, neddylated cullins) following this compound treatment.

Methodology:

-

Cell Lysis: Culture cells in 6-well plates and treat with this compound at various concentrations (e.g., 1 µM) for a set time (e.g., 24 hours).[3] Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on apoptosis induction and cell cycle distribution.

Methodology:

-

Cell Preparation: Culture and treat cells as described for Western Blot analysis. For apoptosis, collect both adherent and floating cells. For cell cycle, harvest adherent cells.

-

Staining for Apoptosis: Wash cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Incubate in the dark for 15 minutes.

-

Staining for Cell Cycle: Wash cells with PBS, then fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours. Centrifuge to remove ethanol, wash with PBS, and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

-

Analysis: Compare the results from this compound-treated samples to the vehicle control to quantify changes.

In Vivo Efficacy

Preclinical studies have demonstrated the anti-tumor activity of this compound in vivo. In a nude mouse xenograft model using SU-DHL-1 lymphoma cells, oral administration of this compound significantly suppressed tumor growth compared to a vehicle control.[3][14] Similarly, in breast cancer xenograft models, this compound exerted a potent anticancer effect.[2] These findings underscore the compound's potential as an orally bioavailable therapeutic agent for cancer treatment.[1][3]

Conclusion and Future Directions

This compound is a first-in-class inhibitor of the COP9 signalosome subunit CSN5, demonstrating significant preclinical anti-tumor activity across various cancer types. Its mechanism, which involves trapping CRLs in an active state to induce SRM degradation and subsequent stabilization of tumor suppressors, presents a unique therapeutic strategy.

Future research should focus on:

-

Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy. Studies suggest that cancers with a high dependency on Geminin (GMNN) may be more sensitive.[9]

-

Combination Therapies: Exploring synergistic combinations of this compound with other anticancer agents. For instance, it has been shown to synergize with PARP inhibitors in prostate cancer models.[12]

-

Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to CSN5 inhibition to inform the development of next-generation inhibitors and rational combination strategies.

-

Immune Modulation: Assessing the role of CSN5 inhibition in modulating anti-tumor immune responses, as initial findings suggest a link to type-I interferon signaling.[8]

This guide provides a robust framework for the continued investigation of this compound, a promising agent in the landscape of targeted cancer therapy.

References

- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel Jab1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Immunomart [immunomart.com]

- 5. A first-in-class small molecule inhibitor of the COP9 signalosome subunit 5 for the treatment of cancer - OAK Open Access Archive [oak.novartis.com]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Impact of CSN5i-3 on RhoGTPase Activity and Endothelial Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of CSN5i-3, a potent and selective inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), on RhoGTPase activity and endothelial integrity. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's impact on vascular biology.

Executive Summary

This compound is a small molecule inhibitor that targets the deneddylase activity of CSN5, a key component of the COP9 signalosome.[1] By inhibiting CSN5, this compound prevents the removal of the ubiquitin-like protein NEDD8 from Cullin-RING ligases (CRLs), thereby locking them in a neddylated and constitutively active state.[1] This sustained activation of CRLs unexpectedly triggers a signaling cascade that profoundly disrupts endothelial barrier function.

Mechanistically, this compound treatment of endothelial cells leads to the activation of the NF-κB signaling pathway.[2] This, in turn, transcriptionally upregulates the expression of RhoGTPases, particularly RhoB and to a lesser extent RhoA.[3] The increased expression and activity of these RhoGTPases promote the formation of actin stress fibers and enhance myosin light chain (MLC) phosphorylation, leading to increased cell contraction.[4] These cytoskeletal rearrangements result in the disruption of adherens junctions, characterized by a jagged and discontinuous distribution of VE-cadherin, ultimately compromising endothelial integrity and increasing vascular permeability.[4][5]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CSN5 deneddylase activity) | 5.8 nM | Biochemical Assay | [1] |

| IC50 (Cell Viability - A2780) | 16 - 26 nM | A2780 ovarian cancer cells | [5] |

| EC50 (Cullin deneddylation) | ~50 nM | K562 and 293T cells | [6] |

Table 2: Effect of this compound on RhoGTPase Expression in HUVECs (5-hour treatment)

| Treatment | Fold Increase in RhoA Expression (vs. Control) | Fold Increase in RhoB Expression (vs. Control) | Reference |

| 1 µM this compound | Slight Increase | ~2-fold | [3] |

| 4 µM this compound | Slight Increase | ~5-fold | [3] |

Table 3: Effect of this compound on Endothelial Barrier Function

| Assay | Effect of this compound | System | Reference |

| Endothelial Resistance (ECIS) | Reduced endothelial barrier resistance | HUVEC monolayer | [5] |

| Macromolecule Leakage | Increased in vitro and in vivo | HUVECs and Zebrafish embryos | [1] |

| Vascular Permeability | Increased dextran (B179266) leakage from intersegmental vessels | Zebrafish embryos | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for assessing its impact on endothelial cells.

References

- 1. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. researchgate.net [researchgate.net]

- 4. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR this compound SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to the Signaling Pathways Modulated by CSN5i-3

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the intricate signaling cascades affected by CSN5i-3, a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5). By preventing the deneddylation of Cullin-RING ligases (CRLs), this compound locks a subset of these E3 ubiquitin ligases in an active, neddylated state. This sustained activation paradoxically leads to the auto-degradation of their substrate recognition modules (SRMs), thereby inactivating the ligase complex and stabilizing its downstream targets. This document provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: The Cullin-RING Ligase Cycle Arrest

This compound's primary molecular target is the metalloprotease activity of CSN5, which is responsible for removing the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs. Inhibition of this deneddylation step traps the CRLs in a neddylated, and thus active, conformation. However, this prolonged activation of certain CRLs, such as SCFSkp2, triggers the degradation of their specific SRMs (e.g., Skp2). The loss of the SRM prevents the recognition and ubiquitination of substrate proteins, leading to their accumulation. This mechanism underpins the diverse cellular effects of this compound.

Key Signaling Pathways Affected by this compound

NF-κB Signaling Pathway

This compound treatment has been shown to activate the pro-inflammatory NF-κB pathway. This occurs through the degradation of the inhibitor of κBα (IκBα), likely mediated by the sustained activation of a Cullin-1 RING ligase. The degradation of IκBα releases NF-κB to translocate to the nucleus and induce the transcription of target genes, including those involved in inflammation and cell adhesion.

Rho/ROCK Signaling and Endothelial Barrier Disruption

A direct consequence of NF-κB activation by this compound in endothelial cells is the increased expression of RhoB and, to a lesser extent, RhoA. This leads to the activation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. ROCK, in turn, phosphorylates Myosin Light Chain (MLC), which enhances cell contractility and results in the disruption of the endothelial barrier, leading to increased vascular permeability.

Cell Cycle Control and Apoptosis

In cancer cells, this compound exerts potent anti-proliferative effects by inducing cell cycle arrest and apoptosis. By inhibiting the degradation of the cyclin-dependent kinase inhibitor p27 (a substrate of the SCFSkp2 CRL), this compound treatment leads to the accumulation of p27, which in turn causes a G1 phase cell cycle arrest. Furthermore, this compound treatment leads to the induction of apoptosis, as evidenced by the increased levels of cleaved Poly (ADP-ribose) polymerase (PARP).

p53 Signaling and DNA Damage Response

In the context of prostate cancer, this compound has been shown to activate the p53 signaling pathway. CSN5 is known to regulate p53 and its primary inhibitor, MDM2. By inhibiting CSN5, this compound can lead to the stabilization of p53, promoting apoptosis. Additionally, this compound treatment has been observed to inhibit the DNA repair pathway, resulting in an accumulation of DNA damage. This suggests a potential synergistic effect with DNA-damaging agents or PARP inhibitors.

Quantitative Data Summary

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (Deneddylation) | Biochemical Assay | 5.8 nM | |

| IC50 (Cell Viability) | A2780 (ovarian) | 26 nM (Novartis), 16 nM (Bio-Techne) | |

| IC50 (Cell Viability) | C4-2 (prostate) | ~1 µM | |

| IC50 (Cell Viability) | PC3 (prostate) | ~10 µM | |

| Effective Concentration (Endothelial Barrier Disruption) | HUVECs | ≥ 1 µM | |

| Effective Concentration (Cullin-3 Neddylation in vivo) | Zebrafish Embryos | 50 µM |

Experimental Protocols

Western Blot Analysis for Protein Expression/Phosphorylation